8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-azidoadenosine-5'-O-diphosphate sodium salt involves enzymatic conversion steps that enable the generation of a specific photoreactive ATP analogue. This compound is synthesized through a single-step procedure from 8-azidoadenosine 5'-diphosphate, which acts as a phosphoryl acceptor in the enzymatic conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate, allowing for the synthesis of carrier-free 8-azidoadenosine 5'-[gamma-32P]triphosphate without the need for further purification (Sabbatini & von Holt, 1987).

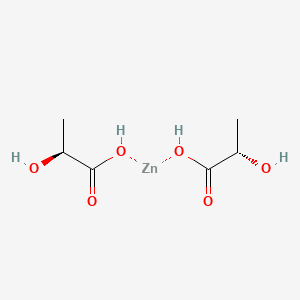

Molecular Structure Analysis

The molecular structure of 8-azidoadenosine-5'-O-diphosphate sodium salt is characterized by the presence of an azido group attached to the adenine base. This modification introduces a photoreactive moiety that can be activated by ultraviolet light, facilitating the study of nucleotide-protein interactions through covalent bond formation upon irradiation.

Chemical Reactions and Properties

8-Azidoadenosine-5'-O-diphosphate sodium salt participates in photoaffinity labeling, a technique used to study interactions between proteins and nucleotides. Upon UV irradiation, the azido group converts into a highly reactive nitrene species that can form a covalent bond with nearby amino acid residues in the binding site of target proteins, thus identifying the nucleotide-binding domains within proteins.

Physical Properties Analysis

The physical properties of 8-azidoadenosine-5'-O-diphosphate sodium salt, such as solubility, stability under light, and reactivity upon UV irradiation, make it a valuable tool in biochemical research. The compound's stability in aqueous solutions and its reactivity profile under different wavelengths of UV light are crucial for its effective use in photoaffinity labeling experiments.

Chemical Properties Analysis

The chemical behavior of 8-azidoadenosine-5'-O-diphosphate sodium salt, particularly its photochemical reactivity, is central to its application in molecular biology. Its ability to interact specifically with ATP-binding proteins and to be incorporated into proteins upon UV irradiation highlights its utility in identifying and characterizing protein-nucleotide interactions.

Safety And Hazards

properties

CAS RN |

102185-14-8 |

|---|---|

Product Name |

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT |

Molecular Formula |

C10H13N8NaO10P2 |

Molecular Weight |

490.2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)